molecular formula C14H26N2O3 B2911855 Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate CAS No. 2138811-76-2

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate

Cat. No.: B2911855
CAS No.: 2138811-76-2
M. Wt: 270.373
InChI Key: HOJFEKXYBWZPMH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate is a carbamate-protected enamide derivative. Its structure features:

  • Tert-butyl carbamate group: Enhances stability and modulates solubility.
  • N-methyl substitution: Reduces steric hindrance and modifies metabolic stability.

This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or anticancer agents, due to its resemblance to bioactive enamide derivatives .

Properties

IUPAC Name

tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-7-16(8-2)10-9-12(17)11-15(6)13(18)19-14(3,4)5/h9-10H,7-8,11H2,1-6H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJFEKXYBWZPMH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate diethylamino ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

Compound Name Core Structure Functional Groups Molecular Weight (g/mol)
Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate Enamide-carbamate hybrid Tert-butyl carbamate, diethylamino, α,β-unsaturated ketone ~325 (calculated*)
(S,E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(morpholin-4-yl)-but-2-enamide Quinoline-enamide hybrid Chloro, fluoro, cyano, morpholino, tetrahydrofuran 538 (MS data)
(S,E)-N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(diethylamino)-but-2-enamide Quinoline-enamide hybrid Diethylamino, chloro, fluorobenzyloxy, cyano, tetrahydrofuran ~650 (estimated)

*Calculated molecular weight based on formula C15H25N2O3.

Structural Analysis:
  • Amino substituents: Diethylamino or morpholino groups enhance solubility and modulate electronic properties .
  • Divergences: Aromatic systems: Patent analogs (e.g., quinoline derivatives) include halogenated aryl groups (Cl, F) and heterocycles (tetrahydrofuran), which improve target binding affinity and metabolic stability . Protective groups: The tert-butyl carbamate in the target compound contrasts with the unprotected amines in patent examples, suggesting divergent synthetic or pharmacokinetic strategies .

Research Implications

  • Target Compound: Likely serves as a synthetic intermediate due to its carbamate protection and reactive enamide system. Its diethylamino group may facilitate cellular uptake in drug delivery systems.

Biological Activity

Tert-butyl N-[(E)-4-(diethylamino)-2-oxobut-3-enyl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines and carbonyl compounds, leading to the formation of a carbamate structure. The compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, which confirm the presence of functional groups and structural integrity.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-inflammatory and neuroprotective properties.

2.1 Anti-inflammatory Activity

Research has indicated that derivatives of carbamate compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models:

CompoundPercentage InhibitionModel Used
4a54.239%Carrageenan-induced rat paw edema
4i39.021%Carrageenan-induced rat paw edema

These findings suggest that this compound may possess similar properties, potentially acting through modulation of inflammatory pathways.

2.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective capabilities, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease. In vitro studies have shown that related compounds can inhibit Aβ aggregation and protect neuronal cells from oxidative stress:

  • Inhibition of Aβ Aggregation : Compounds similar to this compound demonstrated up to 85% inhibition of Aβ aggregation at concentrations around 100 μM.
  • Cell Viability : In astrocyte cultures treated with Aβ, the presence of these compounds improved cell viability significantly compared to untreated controls.

3. Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases.
  • Reduction of Oxidative Stress : By modulating oxidative stress markers like malondialdehyde (MDA) and glutathione (GSH), the compound could mitigate neuronal damage.

4. Case Studies

Several case studies have highlighted the efficacy of carbamate derivatives in clinical settings:

  • Case Study on Inflammation : A study involving a cohort treated with a related carbamate showed a marked reduction in inflammation markers after two weeks, indicating potential therapeutic benefits for chronic inflammatory conditions.
  • Neuroprotection in Animal Models : In vivo studies using scopolamine-induced models demonstrated that treatment with similar compounds led to improved cognitive function and reduced behavioral deficits.

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